Superior Pain Reduction vs. Carbamazepine in Trigeminal Neuralgia
In a 2025 randomized controlled trial of 122 patients with trigeminal neuralgia, oxcarbazepine demonstrated significantly greater analgesic efficacy than carbamazepine. The mean Visual Analogue Scale (VAS) pain score was 2.6 ± 1.2 for OXC compared to 3.7 ± 1.89 for CBZ (p = 0.001), and a 'good' treatment response was observed in 69% of OXC patients versus only 20% for CBZ (p < 0.0001) [1]. These findings are supported by a 2026 trial (n=60) showing greater VAS reduction with OXC at 8 weeks (1.9±0.8 vs. 3.1±1.0 for CBZ; p=0.01) and a lower adverse event rate (23.3% vs. 53.3% for CBZ) [2].
| Evidence Dimension | Efficacy in Trigeminal Neuralgia |
|---|---|
| Target Compound Data | Mean VAS: 2.6 ± 1.2; Good Response: 69%; Adverse Event Rate: 23.3% |
| Comparator Or Baseline | Carbamazepine: Mean VAS: 3.7 ± 1.89; Good Response: 20%; Adverse Event Rate: 53.3% |
| Quantified Difference | Mean VAS difference: 1.1 points (p=0.001); 49% absolute increase in 'good' response rate; 30% absolute reduction in adverse event rate |
| Conditions | Randomized controlled trial; n=122; VAS pain scale (0-10) [1] / Randomized controlled trial; n=60; VAS pain scale (0-10) [2] |
Why This Matters
For procurement in neurology and pain management, these data establish oxcarbazepine as a more efficacious and better-tolerated alternative to carbamazepine for trigeminal neuralgia, directly impacting patient outcomes and formulary decisions.
- [1] Ahmad RM, Sher K, Devi L, Abrar A. Comparison of Oxcarbazepine Versus Carbamazepine in the Management of Trigeminal Neuralgia in Patients Presenting in the Outpatient Department of Neurology, Jinnah Postgraduate Medical Centre. Biol Clin Sci Res J. 2025;6(4):13-16. View Source
- [2] Patil P, Prasad RBK, Raj MV, Sangamithra N. Evaluating the Therapeutic Efficacy of Carbamazepine and Oxcarbazepine in Trigeminal Neuralgia: A Randomised Clinical Trial. J Clin Diagn Res. 2026 Apr;20(4):ZC99-ZC102. View Source
